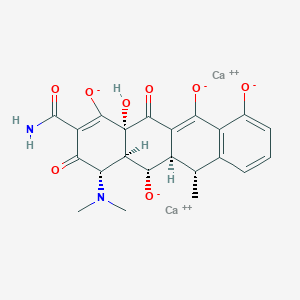
Dicalcium;(4S,4aR,5S,5aR,6R,12aR)-2-carbamoyl-4-(dimethylamino)-12a-hydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-1,5,10,11-tetrolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Doxycyclin-Calcium ist ein Breitbandantibiotikum, das von Oxytetracyclin abgeleitet ist. Es gehört zur zweiten Generation von Tetracyclinen, die im Vergleich zu Tetracyclinen der ersten Generation eine geringere Toxizität aufweisen. Doxycyclin-Calcium wird zur Behandlung einer Vielzahl bakterieller Infektionen eingesetzt, einschließlich derer, die durch grampositive und gramnegative Bakterien verursacht werden. Es ist auch wirksam gegen Akne und Malaria .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Doxycyclin-Calcium wird aus Oxytetracyclin durch eine Reihe von chemischen Reaktionen synthetisiertDas Endprodukt wird dann mit Calciumionen komplexiert, um Doxycyclin-Calcium zu bilden .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Doxycyclin-Calcium durch großtechnische Fermentation von Streptomyces-Spezies hergestellt, gefolgt von einer chemischen Modifikation. Die Fermentationsbrühe wird extrahiert und gereinigt, um Oxytetracyclin zu erhalten, das dann chemisch zu Doxycyclin-Calcium umgewandelt wird. Der Prozess beinhaltet strenge Qualitätskontrollen, um die Reinheit und Wirksamkeit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Doxycyclin-Calcium unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Doxycyclin-Calcium kann oxidiert werden, um sein entsprechendes N-Oxid-Derivat zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Deoxydoxycyclin zu bilden.
Substitution: Doxycyclin-Calcium kann Substitutionsreaktionen eingehen, insbesondere an der Dimethylaminogruppe.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.
Reduktion: Natriumborhydrid oder andere Reduktionsmittel.
Substitution: Verschiedene Nucleophile unter basischen Bedingungen.
Hauptprodukte, die gebildet werden:
Oxidation: Doxycyclin-N-Oxid.
Reduktion: Deoxydoxycyclin.
Substitution: Substituierte Doxycyclin-Derivate.
Wissenschaftliche Forschungsanwendungen
Doxycyclin-Calcium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung des chemischen Verhaltens von Tetracyclinen verwendet.
Biologie: Wird in Studien zur bakteriellen Resistenz und zur Hemmung der Proteinsynthese eingesetzt.
Medizin: Weit verbreitet in klinischen Studien wegen seiner antibakteriellen und entzündungshemmenden Eigenschaften.
Industrie: In Formulierungen zur Behandlung von Infektionen bei Nutztieren enthalten
5. Wirkmechanismus
Doxycyclin-Calcium übt seine Wirkung aus, indem es die Proteinsynthese in Bakterien hemmt. Es bindet an die 30S-ribosomale Untereinheit und verhindert die Anlagerung von Aminoacyl-tRNA an das Ribosom. Diese Wirkung hemmt den Elongationsschritt der Proteinsynthese, was letztendlich zum Tod der Bakterienzellen führt. Zusätzlich zeigt Doxycyclin-Calcium entzündungshemmende Eigenschaften, indem es die Produktion von Entzündungszytokinen und -enzymen hemmt .
Ähnliche Verbindungen:
Tetracyclin: Die Stammverbindung, von der Doxycyclin abgeleitet ist.
Minocyclin: Ein weiteres Tetracyclin der zweiten Generation mit ähnlichen antibakteriellen Eigenschaften.
Oxytetracyclin: Der Vorläufer von Doxycyclin, der im Syntheseprozess verwendet wird
Vergleich:
Tetracyclin: Doxycyclin-Calcium hat eine längere Halbwertszeit und eine bessere Absorption im Vergleich zu Tetracyclin.
Minocyclin: Beide Verbindungen haben ein ähnliches antibakterielles Spektrum, aber Doxycyclin-Calcium hat eine geringere Inzidenz von Nebenwirkungen.
Oxytetracyclin: Doxycyclin-Calcium ist potenter und hat ein breiteres Wirkungsspektrum
Doxycyclin-Calcium zeichnet sich durch seine verbesserten pharmakokinetischen Eigenschaften, die reduzierte Toxizität und das breitere Wirkungsspektrum im Vergleich zu seinen Vorgängern und Zeitgenossen aus.
Wirkmechanismus
Doxycycline calcium exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome. This action inhibits the elongation step of protein synthesis, ultimately leading to bacterial cell death. Additionally, doxycycline calcium exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Tetracycline: The parent compound from which doxycycline is derived.
Minocycline: Another second-generation tetracycline with similar antibacterial properties.
Oxytetracycline: The precursor to doxycycline, used in the synthesis process
Comparison:
Tetracycline: Doxycycline calcium has a longer half-life and better absorption compared to tetracycline.
Minocycline: Both compounds have similar antibacterial spectra, but doxycycline calcium has a lower incidence of side effects.
Oxytetracycline: Doxycycline calcium is more potent and has a broader spectrum of activity
Doxycycline calcium stands out due to its improved pharmacokinetic properties, reduced toxicity, and broader spectrum of activity compared to its predecessors and contemporaries.
Eigenschaften
CAS-Nummer |
94088-85-4 |
|---|---|
Molekularformel |
C22H24Ca2N2O8+4 |
Molekulargewicht |
524.6 g/mol |
IUPAC-Name |
dicalcium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;/q;2*+2/t7-,10+,14+,15-,17-,22-;;/m0../s1 |
InChI-Schlüssel |
CPLUWNIKPLOTRG-QFWOMMJSSA-N |
SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4[O-])[O-])O)[O-])C(=O)N)N(C)C)[O-].[Ca+2].[Ca+2] |
Isomerische SMILES |
C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2] |
Kanonische SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















